molecular formula C12H11ClO2 B1595294 5-(2-Chlorophenyl)cyclohexane-1,3-dione CAS No. 55579-68-5

5-(2-Chlorophenyl)cyclohexane-1,3-dione

Cat. No. B1595294
CAS RN: 55579-68-5
M. Wt: 222.67 g/mol
InChI Key: BPFBAVBCEHCMFU-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H11ClO2 . It is a 1,3-diketone .


Molecular Structure Analysis

The molecular structure of 5-(2-Chlorophenyl)cyclohexane-1,3-dione can be represented by the InChI code: 1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 . This compound has a molecular weight of 222.67 .


Physical And Chemical Properties Analysis

5-(2-Chlorophenyl)cyclohexane-1,3-dione is a solid at room temperature . It has a molecular weight of 222.67 . The compound’s InChI code is 1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 .

Scientific Research Applications

Synthesis of Spiro and Spiroketal Compounds

5-(2-Chlorophenyl)cyclohexane-1,3-dione has been used in the synthesis of spiro and spiroketal compounds. It is an intermediate in the Michael reaction, facilitating the creation of Michael 1:1 adducts which are essential for the construction of spiro[5.5] undecane compounds through intramolecular cyclization (Hossain et al., 2020).

Synthesis of Oxygen-Containing Heterocycles

This compound is a versatile scaffold for synthesizing a variety of oxygen heterocycles. These heterocycles are significant as intermediates in the synthesis of natural products and other bioactive molecules with anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar & Das, 2020).

Precursor for Bioactive Molecules

5-(2-Chlorophenyl)cyclohexane-1,3-dione serves as a key structural precursor for a wide range of bioactive molecules. These include compounds with diverse biological activities like anti-inflammatory, anti-tumor, and anti-malarial effects (Sharma, Kumar & Das, 2021).

Antimicrobial and Breast Cancer Activity

Studies have explored its derivatives for in silico and in vitro antimicrobial and anticancer activities. Its derivatives have shown promise in targeting breast cancer proteins and bacterial proteins (Chinnamanayakar et al., 2019).

Spectrophotometric Reagent

5-(2-Chlorophenyl)cyclohexane-1,3-dione derivatives have been used as spectrophotometric reagents for determining trace amounts of chlorate and chromium(VI) in various mediums. Their ability to produce colored solutions in reaction with specific ions makes them valuable in analytical chemistry (Ceba, Leyva & Nevado, 1978); (Reddy & Reddy, 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

5-(2-chlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFBAVBCEHCMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358048
Record name 5-(2-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)cyclohexane-1,3-dione

CAS RN

55579-68-5
Record name 5-(2-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chlorobenzaldehyde (70.3 g) was added to a mixture of acetone (294 ml) and an aqueous solution (1.4 L) of sodium hydroxide (22.0 g) and the mixture was stirred at room temperature for 5 hours. An excessive acetone was distilled off under reduced pressure, and the residue was combined with ethyl acetate (1.4 L) and extracted. The ethyl acetate layer was washed with brine and dried (anhydrous magnesium sulfate), and then ethyl acetate was distilled off under reduced pressure to obtain a crude 2-chlorobenzalacetone (94.6 g) as a yellow oil. This oil was employed in the next step without a further purification. A 20% solution of sodium ethoxide in ethanol (170.1 g) was combined with diethyl malonate (80.1 g) at room temperature (resulting in instantaneous precipitation), and then with a solution of a crude 2-chlorobenzalacetone (94.6 g) in ethanol (40 ml). The reaction mixture was stirred with heating at 90° C. for 2 hours, allowed to stand to cool, and then cooled on ice (1 hour). The precipitate was recovered by a filtration, washed successively with ethyl acetate and isopropyl ether to obtain a crude 6-(2-chlorophenyl)-2-hydroxy-4-oxo-2-cyclohexenene-1-carboxylic acid ethyl ester monosodium salt (151.0 g) as a pale yellow powder. This powder was combined with 2M sodium hydroxide (350 ml) and stirred with heating at 100° C. for 2 hours. After allowing to stand to cool, 2.5 M sulfuric acid (350 ml) was added over a period of 15 minutes, and the mixture was stirred with heating at 100° C. for 2 hours. After allowing to stand to cool, ethyl acetate (1.4 L) was added and extracted. The ethyl acetate layer was washed with brine, dried (anhydrous magnesium sulfate), and then ethyl acetate was distilled off under reduced pressure. The precipitated crystal was washed successively with ethyl acetate-isopropyl ether (1:4) and isopropyl ether to obtain 5-(2-chlorophenyl)cyclohexane-1,3-dione (82.1 g) as a colorless crystal.
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
solvent
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step Two
Quantity
94.6 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
1.4 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 20% sodium ethoxide in ethanol (170.1 g) was added diethyl malonate (80.1 g) at room temperature (immediately precipitated material was observed), and then a solution of crude 2-chlorobenzalacetone (94.6 g) in ethanol (40 ml). The mixture was stirred at 90° C. for 2 hours, cooled at room temperature and under-ice-cooling (for 1 hour). Precipitated materials were filtered and washed with ethyl acetate and isopropylether to give crude ethyl 6-(2-chlorophenyl)-2-hydroxy-4-oxo-2-cyclohexene-1-carboxylate monosodium salt (151.0 g) as pale yellow powder. To said powder was added 2 M sodium hydroxide (350 ml), and the mixture was stirred at 100° C. for 2 hours and cooled. To the mixture was added 2.5 M sulfuric acid (350 ml) for 15 minutes, and the mixture was stirred at 100° C. for 2 hours and cooled. To the mixture was added ethyl acetate (1.4 l), and the mixture was subjected to extraction. The ethyl acetate layer was washed with brine, dried (anhydrous magnesium sulfate), and ethyl acetate was evaporated under reduced pressure. Precipitated crystals were washed with ethyl acetate-isopropylether (1:4) and isopropylether to give 5-(2-chlorophenyl)cyclohexane-1,3-dione (82.1 g) as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
170.1 g
Type
solvent
Reaction Step One
Quantity
94.6 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
1.4 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chlorophenyl)cyclohexane-1,3-dione
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Citations

For This Compound
1
Citations
S Fukumoto, E Imamiya, K Kusumoto… - Journal of medicinal …, 2002 - ACS Publications
In the course of our research into new types of non-acylguanidine Na + /H + exchanger (NHE) inhibitors, we designed and synthesized aryl-fused tetrahydropyranylidene and …
Number of citations: 54 pubs.acs.org

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